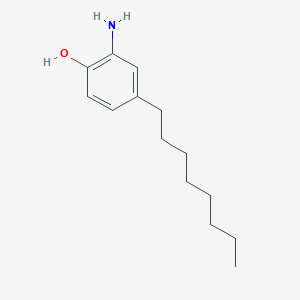
2-amino-4-octylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-octylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has an amino group (-NH2) and an octyl group (C8H17) attached to the phenol ring, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-octylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylamine under basic conditions . Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of phenol is coupled with an octyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using automated reactors. The process often includes the use of high-pressure and high-temperature conditions to ensure efficient conversion and yield. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-octylphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Wissenschaftliche Forschungsanwendungen
2-amino-4-octylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of surfactants, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2-amino-4-octylphenol primarily involves its antioxidant properties. It acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . The compound also modulates various cellular signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Vergleich Mit ähnlichen Verbindungen
2-amino-4-octylphenol can be compared with other phenolic compounds such as:
Tyrosol: 4-(2-Hydroxyethyl)phenol
Hydroxytyrosol: 4-(2-Hydroxyethyl)-1,2-benzenediol
Uniqueness
This compound is unique due to the presence of both an amino group and a long alkyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it suitable for specific applications where other phenolic compounds may not be as effective.
List of Similar Compounds
- Tyrosol
- Hydroxytyrosol
- 4-Aminophenol
- 2,4-Dichlorophenol
Eigenschaften
CAS-Nummer |
18733-06-7 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
2-amino-4-octylphenol |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8,15H2,1H3 |
InChI-Schlüssel |
WIGLOOILYJEWKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Key on ui other cas no. |
18733-06-7 |
Synonyme |
2-Amino-4-octylphenol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














